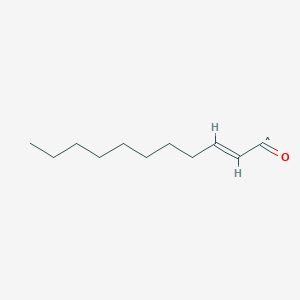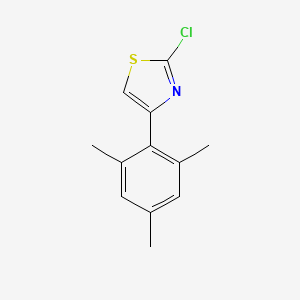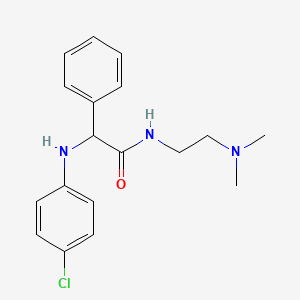
3-(p-Chloroanilino)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Chloroanilino)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide is a complex organic compound that belongs to the class of anilides It is characterized by the presence of a chloroaniline group, a dimethylaminoethyl group, and a phenylacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chloroanilino)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of p-Chloroaniline: This can be achieved by the nitration of chlorobenzene followed by reduction of the nitro group to an amine.
Acylation: The p-chloroaniline is then acylated with 2-phenylacetyl chloride to form the intermediate 2-phenylacetamide derivative.
Alkylation: The final step involves the alkylation of the intermediate with 2-(dimethylamino)ethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(p-Chloroanilino)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted anilides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(p-Chloroanilino)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(p-Chloroanilino)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroaniline: Similar structure but with the chloro group in a different position.
4-Chloroaniline: Another isomer with the chloro group in the para position.
N-(2-(Dimethylamino)ethyl)-2-phenylacetamide: Lacks the chloroaniline group.
Uniqueness
3-(p-Chloroanilino)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
83850-78-6 |
|---|---|
Fórmula molecular |
C18H22ClN3O |
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
2-(4-chloroanilino)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C18H22ClN3O/c1-22(2)13-12-20-18(23)17(14-6-4-3-5-7-14)21-16-10-8-15(19)9-11-16/h3-11,17,21H,12-13H2,1-2H3,(H,20,23) |
Clave InChI |
WUDVMOAOYVMPNR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)C(C1=CC=CC=C1)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



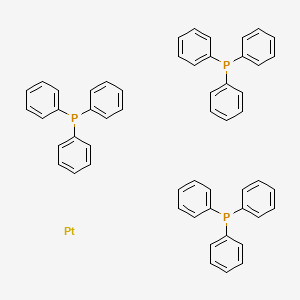
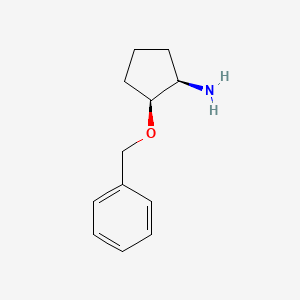
![Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-](/img/structure/B13793171.png)
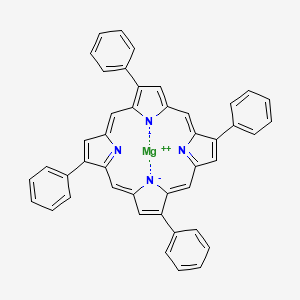
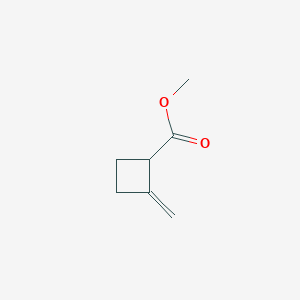

![4-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B13793200.png)
![Phenol, 4-[(4-aminophenyl)azo]-3-methyl-](/img/structure/B13793201.png)

![6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13793206.png)

